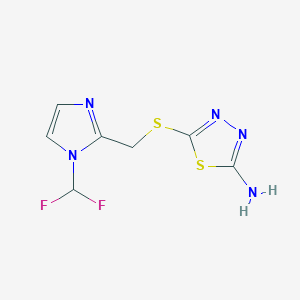
5-(((1-(Difluoromethyl)-1h-imidazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(((1-(Difluoromethyl)-1h-imidazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features both imidazole and thiadiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((1-(Difluoromethyl)-1h-imidazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Difluoromethyl Group: Difluoromethylation can be achieved using difluoromethylation reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization.
Coupling of the Imidazole and Thiadiazole Rings: The final step involves coupling the imidazole and thiadiazole rings through a thioether linkage, typically using a thiol reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the imidazole ring, particularly at the nitrogen atoms.
Substitution: The compound can undergo substitution reactions, especially at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products
Oxidation: Oxidation products may include sulfoxides and sulfones.
Reduction: Reduction products may include amines and imidazolines.
Substitution: Substitution products may include halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a building block in the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
The compound is being investigated for its potential therapeutic applications, including as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it valuable in the production of high-performance materials.
Wirkmechanismus
The mechanism of action of 5-(((1-(Difluoromethyl)-1h-imidazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The difluoromethyl group enhances its binding affinity to certain targets, making it more effective in its action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Difluoromethyl)-1h-imidazole: Shares the imidazole ring and difluoromethyl group but lacks the thiadiazole ring.
1,3,4-Thiadiazole-2-amine: Shares the thiadiazole ring but lacks the imidazole ring and difluoromethyl group.
5-(Methylthio)-1,3,4-thiadiazole-2-amine: Similar structure but with a methylthio group instead of the difluoromethyl-imidazole moiety.
Uniqueness
The uniqueness of 5-(((1-(Difluoromethyl)-1h-imidazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine lies in its combination of the imidazole and thiadiazole rings, along with the presence of the difluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
Eigenschaften
Molekularformel |
C7H7F2N5S2 |
|---|---|
Molekulargewicht |
263.3 g/mol |
IUPAC-Name |
5-[[1-(difluoromethyl)imidazol-2-yl]methylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H7F2N5S2/c8-5(9)14-2-1-11-4(14)3-15-7-13-12-6(10)16-7/h1-2,5H,3H2,(H2,10,12) |
InChI-Schlüssel |
ZZMVQIOYMRSZTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=N1)CSC2=NN=C(S2)N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (4Z)-2-methyl-4-{[5-({[(4-methylphenyl)sulfonyl]amino}methyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B14908143.png)
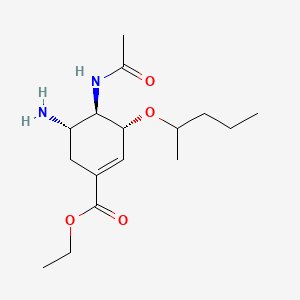

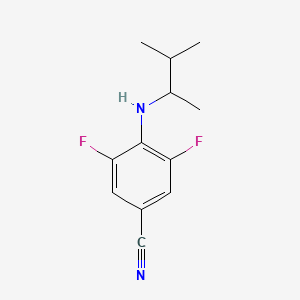
![(3aR,4R,4aR,7aS,8R,8aR)-6-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14908167.png)
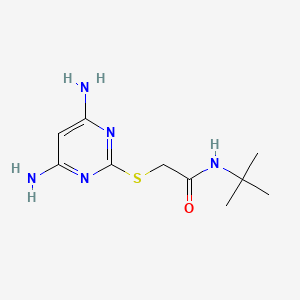
![1-Methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one](/img/structure/B14908177.png)
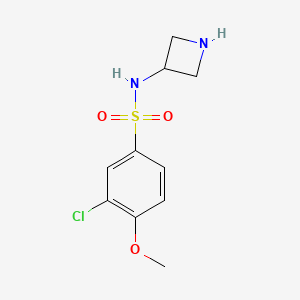
![Methyl 3-oxobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14908180.png)
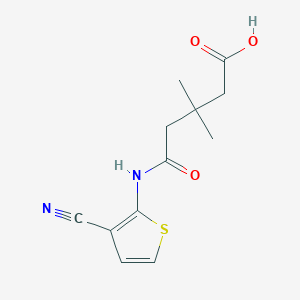
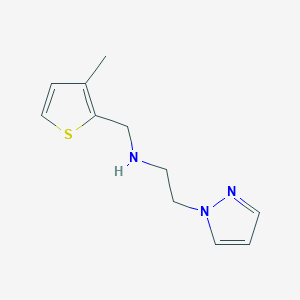

![6-Fluoro-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B14908201.png)

